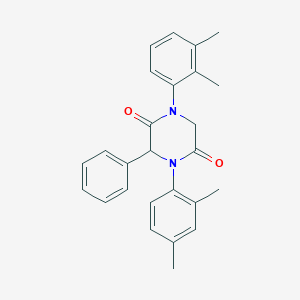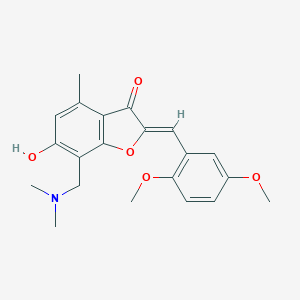![molecular formula C23H23N5O3 B358158 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 847365-44-0](/img/structure/B358158.png)
7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-imino-N-(4-methoxybenzyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a dipyrido[1,2-a:2,3-d]pyrimidine core, which is a fused ring system incorporating nitrogen atoms.
準備方法
The synthesis of 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, a solvent-free condensation/reduction reaction sequence can be employed, where the formation of key intermediates occurs in situ . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Cyclization: The formation of ring structures, which is a key step in the synthesis of heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups or ring structures .
科学的研究の応用
1-Ethyl-2-imino-N-(4-methoxybenzyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal applications, it may inhibit or activate certain enzymes, thereby affecting cellular processes and disease progression .
類似化合物との比較
Similar compounds to 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other heterocyclic compounds with fused ring systems, such as quinolines and pyrazoles. These compounds share structural similarities but differ in their specific functional groups and ring structures, which confer unique chemical and biological properties.
特性
CAS番号 |
847365-44-0 |
|---|---|
分子式 |
C23H23N5O3 |
分子量 |
417.5g/mol |
IUPAC名 |
7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-4-27-19(24)17(22(29)25-13-15-7-9-16(31-3)10-8-15)12-18-21(27)26-20-14(2)6-5-11-28(20)23(18)30/h5-12,24H,4,13H2,1-3H3,(H,25,29) |
InChIキー |
SJPNYRSTDHCQSG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C |
正規SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chlorophenyl)-2-(3-isopropoxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358079.png)
![Ethyl 7-butyl-11-methyl-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358080.png)
![1-benzyl-9-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B358084.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B358090.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-isopropoxybenzamide](/img/structure/B358091.png)
![N-(2-furylmethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B358092.png)
![4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B358093.png)
![N-[5-Cyano-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-methoxybenzamide](/img/structure/B358095.png)
![4-[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B358098.png)
![7-Chloro-1-(2-fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358099.png)
![Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B358101.png)
![1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B358102.png)
